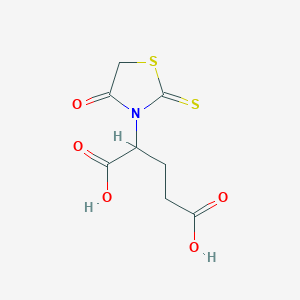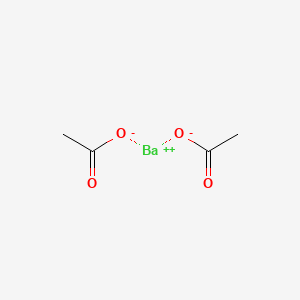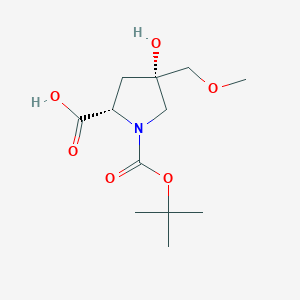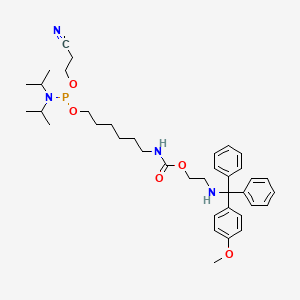![molecular formula C23H24FNO7 B12043092 rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)
rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paroxetine-D6 maleate solution, 100 μg/mL in methanol (as free base), is a certified reference material used in various scientific and industrial applications. Paroxetine, marketed under trade names such as Paxil and Aropax, is a selective serotonin reuptake inhibitor (SSRI) antidepressant used to treat conditions like major depression, obsessive-compulsive disorder, and several anxiety disorders . The “D6” in Paroxetine-D6 indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which makes it useful as an internal standard in analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine-D6 maleate involves several steps, starting from the basic structure of paroxetine. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The final product is then reacted with maleic acid to form the maleate salt. The solution is prepared by dissolving the Paroxetine-D6 maleate in methanol to achieve a concentration of 100 μg/mL .
Industrial Production Methods
Industrial production of Paroxetine-D6 maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium-labeled compounds in industrial settings is crucial for accurate quantification and analysis in various applications, including pharmaceutical research and clinical testing .
Analyse Chemischer Reaktionen
Types of Reactions
Paroxetine-D6 maleate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Paroxetine-D6 maleate into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Paroxetine-D6 maleate solution has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard for quantification of paroxetine in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC).
Pharmaceutical Research: Helps in the development and validation of analytical methods for drug testing and quality control.
Clinical Testing: Utilized in clinical toxicology and diagnostic testing to ensure accurate measurement of paroxetine levels in biological samples.
Environmental Studies: Employed in studies investigating the environmental impact and degradation of pharmaceutical compounds.
Wirkmechanismus
Paroxetine-D6 maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, at the presynaptic neuron. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity and alleviating symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin .
Vergleich Mit ähnlichen Verbindungen
Paroxetine-D6 maleate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Fluoxetine-D6: Another deuterium-labeled SSRI used as an internal standard.
Sertraline-D3: A deuterium-labeled version of sertraline, used for similar purposes.
Citalopram-D6: A deuterium-labeled version of citalopram, also used in analytical chemistry.
These compounds share similar applications but differ in their specific chemical structures and the number of deuterium atoms incorporated .
Eigenschaften
Molekularformel |
C23H24FNO7 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1/i8D2,10D2,11D2; |
InChI-Schlüssel |
AEIUZSKXSWGSRU-VPMYKUOPSA-N |
Isomerische SMILES |
[2H]C1(C[C@H]([C@@H](C(N1)([2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)



![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043035.png)
![1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12043036.png)
![6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043038.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)

![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)




